molecular formula C8H4BrF3O B2400776 3-[(Trifluorovinyl)oxy]bromobenzene CAS No. 260262-38-2

3-[(Trifluorovinyl)oxy]bromobenzene

Cat. No. B2400776
Key on ui cas rn: 260262-38-2
M. Wt: 253.018
InChI Key: LXYMPCRKNAEUIM-UHFFFAOYSA-N
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Patent
US07368514B2

Procedure details

Acetonitrile (3.5 L) and zinc (Zn) (0.462 mol) were put in a 2-bulb flask and mixed at 80° C. Then, 3-(2-bromotetrafluoroethoxy)bromobenzene prepared in (1) was slowly dropped for 3 hours. The reaction mixture was refluxed for 10 hours and then evaporated. The unpurified product was extracted with hexane. Hexane remaining in the filtrate was removed using a vacuum evaporator to obtain 3-[(trifluorovinyl)oxy]bromobenzene, which is in liquid state at room temperature (yield: 79.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.462 mol
Type
catalyst
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([F:15])([F:14])[C:3](F)([F:12])[O:4][C:5]1[CH:6]=[C:7]([Br:11])[CH:8]=[CH:9][CH:10]=1>[Zn].C(#N)C>[F:12][C:3]([O:4][C:5]1[CH:6]=[C:7]([Br:11])[CH:8]=[CH:9][CH:10]=1)=[C:2]([F:14])[F:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(OC=1C=C(C=CC1)Br)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(OC=1C=C(C=CC1)Br)(F)F)(F)F
Step Two
Name
Quantity
0.462 mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed at 80° C
ADDITION
Type
ADDITION
Details
was slowly dropped for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The unpurified product was extracted with hexane
CUSTOM
Type
CUSTOM
Details
Hexane remaining in the filtrate was removed
CUSTOM
Type
CUSTOM
Details
a vacuum evaporator

Outcomes

Product
Name
Type
product
Smiles
FC(=C(F)F)OC=1C=C(C=CC1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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